molecular formula C9H13ClN2O2S B1525031 1-(1,3-Thiazol-2-yl)piperidine-4-carboxylic acid hydrochloride CAS No. 1306603-49-5

1-(1,3-Thiazol-2-yl)piperidine-4-carboxylic acid hydrochloride

Cat. No. B1525031
M. Wt: 248.73 g/mol
InChI Key: FPECFIUVWKNYCX-UHFFFAOYSA-N
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Description

1-(1,3-Thiazol-2-yl)piperidine-4-carboxylic acid is a biochemical compound with the molecular formula C9H12N2O2S and a molecular weight of 212.27 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 1-(1,3-Thiazol-2-yl)piperidine-4-carboxylic acid is represented by the SMILES string: C1CN (CCC1C (=O)O)C2=NC=CS2 . This indicates the presence of a piperidine ring attached to a carboxylic acid group and a thiazole ring.


Physical And Chemical Properties Analysis

1-(1,3-Thiazol-2-yl)piperidine-4-carboxylic acid has a predicted melting point of 143.02° C and a predicted boiling point of 400.3° C at 760 mmHg . The compound has a predicted density of 1.4 g/cm^3 and a refractive index of n 20D 1.60 .

Scientific Research Applications

Antimicrobial Activity

Research has explored the synthesis of derivatives related to 1-(1,3-Thiazol-2-yl)piperidine-4-carboxylic acid hydrochloride that exhibit antimicrobial properties. For instance, compounds synthesized from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid showed variable and modest activity against bacteria and fungi, highlighting the potential of these derivatives in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011). Similarly, new pyridine derivatives synthesized demonstrated considerable antibacterial activity, supporting the exploration of thiazol-2-yl piperidine derivatives as candidates for antimicrobial drug development (Patel & Agravat, 2009).

Anticancer Agents

The compound's derivatives have been evaluated for their potential as anticancer agents. A study synthesizing piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids found that certain derivatives exhibit strong anticancer activities, suggesting a promising avenue for cancer treatment research (Rehman et al., 2018).

Enzyme Inhibition

The derivatives of 1-(1,3-Thiazol-2-yl)piperidine-4-carboxylic acid hydrochloride have also been investigated for their enzyme inhibitory activities. One study reported the synthesis of novel dispiro heterocycles with significant acetylcholinesterase (AChE) inhibitory activity, highlighting their potential in treating diseases associated with the cholinergic system, such as Alzheimer's (Sivakumar et al., 2013).

Structural and Molecular Studies

Structural characterization and molecular studies have been conducted to understand the properties and potential applications of these compounds better. For example, the crystal and molecular structure of 4-carboxypiperidinium chloride was determined, providing insights into its conformational behavior and interactions at the molecular level, which could be critical for designing pharmacologically active compounds (Szafran, Komasa, & Bartoszak-Adamska, 2007).

properties

IUPAC Name

1-(1,3-thiazol-2-yl)piperidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S.ClH/c12-8(13)7-1-4-11(5-2-7)9-10-3-6-14-9;/h3,6-7H,1-2,4-5H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPECFIUVWKNYCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NC=CS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-Thiazol-2-yl)piperidine-4-carboxylic acid hydrochloride

CAS RN

1306603-49-5
Record name 1-(1,3-thiazol-2-yl)piperidine-4-carboxylic acid hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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